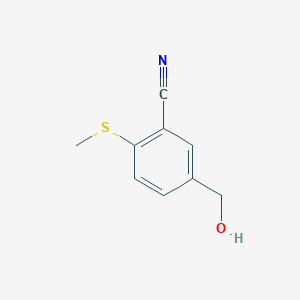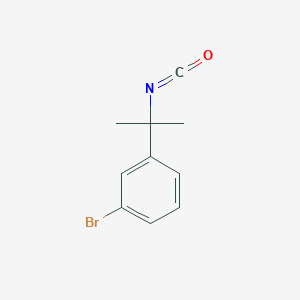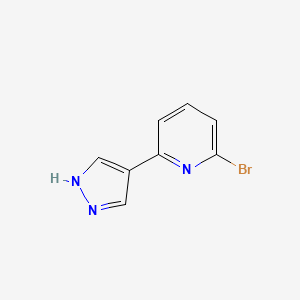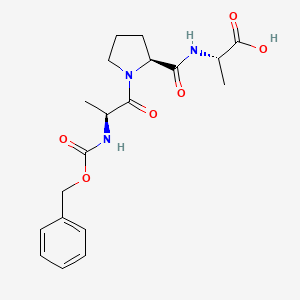
5-(Hydroxymethyl)-2-(methylthio)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(Hydroxymethyl)-2-(methylthio)benzonitrile is an organic compound with a molecular formula of C9H9NOS It is characterized by the presence of a hydroxymethyl group, a methylsulfanyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Hydroxymethyl)-2-(methylthio)benzonitrile typically involves multiple steps. One common method includes the reaction of 2-methylsulfanylbenzonitrile with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-(Hydroxymethyl)-2-(methylthio)benzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products
Oxidation: 5-Formyl-2-methylsulfanyl-benzonitrile or 5-Carboxy-2-methylsulfanyl-benzonitrile.
Reduction: 5-Hydroxymethyl-2-methylsulfanyl-benzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(Hydroxymethyl)-2-(methylthio)benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Hydroxymethyl)-2-(methylthio)benzonitrile involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, while the nitrile group can participate in nucleophilic addition reactions. The methylsulfanyl group can influence the compound’s lipophilicity and membrane permeability, affecting its distribution and activity within biological systems .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxymethylfurfural: A compound with a similar hydroxymethyl group but different core structure.
2-Methylsulfanylbenzonitrile: Lacks the hydroxymethyl group but shares the methylsulfanyl and benzonitrile moieties.
5-Hydroxymethyl-2-furfurylamine: Contains a hydroxymethyl group and a furfurylamine moiety.
Uniqueness
The presence of both a hydroxymethyl and a methylsulfanyl group allows for diverse chemical modifications and interactions, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C9H9NOS |
|---|---|
Molecular Weight |
179.24 g/mol |
IUPAC Name |
5-(hydroxymethyl)-2-methylsulfanylbenzonitrile |
InChI |
InChI=1S/C9H9NOS/c1-12-9-3-2-7(6-11)4-8(9)5-10/h2-4,11H,6H2,1H3 |
InChI Key |
RHFCLQOWTDFWKB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C=C1)CO)C#N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,3-dimethyl-N-[(3-nitrophenyl)methyl]aniline](/img/structure/B8655808.png)
![Methyl 4-{[3-(pyridin-4-yl)propyl]sulfanyl}benzoate](/img/structure/B8655811.png)
![6-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-3-amine](/img/structure/B8655825.png)


![7-Chloro-5-cyclopropyl-1,3-dimethyl-pyrazolo[4,3-d]pyrimidine](/img/structure/B8655849.png)







